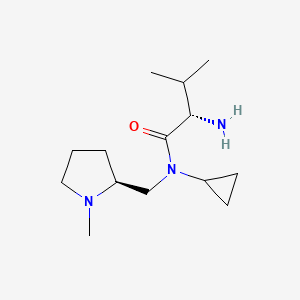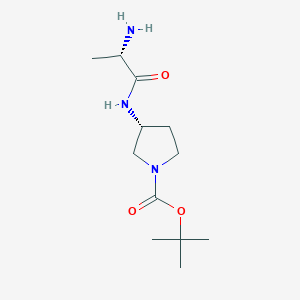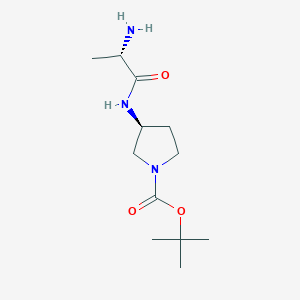![molecular formula C13H26N2O3 B7930431 Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7930431.png)
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H26N2O3 and its molecular weight is 258.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically begins with the preparation of intermediate compounds, which involve multiple reaction steps:
Formation of the Pyrrolidine Ring: : The initial step involves the creation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting appropriate starting materials under specific conditions, such as high temperatures and the presence of catalysts.
Introduction of Functional Groups: : Once the pyrrolidine ring is formed, functional groups are introduced via nucleophilic substitution, oxidation, and esterification reactions. Key reagents often include ethyl bromoacetate, sodium hydride, and tert-butyl bromoacetate.
Final Assembly: : The final step involves coupling the intermediate compounds to form the target molecule. This typically requires careful control of reaction conditions, such as temperature, pH, and the use of protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: The industrial-scale production of this compound often involves optimized versions of the laboratory synthesis methods, with emphasis on efficiency, cost-effectiveness, and scalability:
Continuous Flow Synthesis: : To enhance efficiency, continuous flow synthesis techniques may be employed, allowing for the constant production of the compound under controlled conditions.
Catalytic Processes: : Utilizing catalysts can significantly improve reaction rates and product yields, making the industrial synthesis more economical and sustainable.
Chemical Reactions Analysis
Types of Reactions: Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester undergoes a variety of chemical reactions:
Oxidation: : This compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reduction reactions are used to simplify the molecular structure, often employing reagents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions are prevalent, where nucleophiles replace certain groups within the molecule. Common reagents for these reactions include alkyl halides and alcohols.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: : Methanol (CH3OH), dichloromethane (CH2Cl2), tetrahydrofuran (THF).
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products: The major products of these reactions vary depending on the conditions and reagents used, but typically include modified versions of the original compound with different functional groups or simplified structures.
Scientific Research Applications
Chemistry: In chemistry, Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is used as a building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it valuable in developing new chemical compounds.
Biology: In biological research, this compound can be used as a ligand in receptor studies, helping to elucidate the interactions between receptors and their ligands. Its structure allows for specific binding to biological targets, making it useful in studying cellular mechanisms.
Medicine: In medicine, this compound shows potential as a precursor for developing pharmaceutical agents. Its unique structural features may contribute to therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: In the industrial sector, this compound is utilized in the development of advanced materials, including polymers and catalysts. Its reactivity and stability make it a valuable component in manufacturing processes.
Mechanism of Action
Molecular Targets: The mechanism of action of Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular responses.
Pathways Involved: The compound's effects are mediated through pathways involving receptor-ligand binding, signal transduction, and metabolic processes. For example, its binding to a receptor may trigger a cascade of intracellular events, leading to the desired biological effect.
Similar Compounds
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester.
Ethyl-[(S)-1-(2-amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester.
Ethyl-[(S)-1-(2-methyl-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester.
Uniqueness: Compared to these similar compounds, this compound stands out due to its specific functional groups, which confer unique reactivity and binding properties. This uniqueness enhances its utility in research and industrial applications, making it a versatile and valuable compound.
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-5-15(12(17)18-13(2,3)4)11-6-7-14(10-11)8-9-16/h11,16H,5-10H2,1-4H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDOOJASGDMATQ-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CCO)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCN(C1)CCO)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7930365.png)
![[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7930371.png)
![[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7930383.png)

![[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7930394.png)
![[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7930397.png)

![[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7930418.png)
![Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7930437.png)
![Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7930443.png)
